

A Comparative Guide to the Anti-inflammatory Effects of Delphinidin Chloride

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Compound of Interest

Compound Name: Delphinidin chloride

Cat. No.: B1346885

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the anti-inflammatory effects of **Delphinidin chloride**, presenting a comparative analysis with other relevant compounds. The information is supported by experimental data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of key biological pathways.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data on the anti-inflammatory and related activities of **Delphinidin chloride** and its alternatives. It is important to note that the data presented is compiled from various studies, and direct comparison of absolute values (e.g., IC50) should be approached with caution due to potential variations in experimental conditions.

Table 1: In Vitro Inhibition of Inflammatory Mediators and Enzymes

Compound	Target/Assay	Cell Line/System	IC50 / Effect	Reference
Delphinidin	COX-2 Expression	RAW 264.7 Macrophages	Potent Inhibition	[1]
TNF- α Expression	JB6 P+ Cells	More effective than resveratrol (40 μ M)	[2]	
Histone Acetyltransferases (p300/CBP)	-	~30 μ M	[2]	
Human Carbonyl Reductases	-	16 μ M	[2]	
UGTs and GSTs	-	150 μ M	[2]	
Cyanidin	COX-1	-	90 μ M	
COX-2	-	60 μ M		
DPPH Radical Scavenging	-	63 μ M		
Quercetin	IL-6 Production	LPS-stimulated Neutrophils	Inhibition at 40 μ M	[3]
IL-6 Induced STAT3 Activation	A549 Cells	Down-regulation at 66 μ M (IC50 for apoptosis)	[4]	
Indomethacin	COX-1 Inhibition	-	Comparable to novel benzimidazole derivatives	[5]
COX-2 Inhibition	-	Comparable to novel benzimidazole derivatives	[5]	

Table 2: In Vivo Anti-inflammatory Effects

Compound	Animal Model	Dosage	Effect	Reference
Delphinidin	Carrageenan-induced Paw Edema (Rat)	Not Specified	Attenuated edema	[6]
Spinal Cord Injury (Rat)	40 or 200 mg/kg	Suppressed TNF- α and IL-6 activities	[7]	
Indomethacin	Carrageenan-induced Paw Edema (Rat)	10 mg/kg	46.5% inhibition of edema	
Carrageenan-induced Paw Edema (Rat)	0.66-2 mg/kg	Inhibited edema		
Dexamethasone	Carrageenan-induced Paw Edema (Rat)	Not Specified	Completely prevented increase in NGF	
LPS-challenged Rats	0.005 to 2.25 mg/kg	High inhibition of inflammatory mediators		

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess anti-inflammatory effects.

In Vitro Anti-inflammatory Assay: LPS-Stimulated RAW 264.7 Macrophages

This protocol is designed to evaluate the effect of a test compound on the production of inflammatory mediators in a murine macrophage cell line stimulated with lipopolysaccharide (LPS).

a. Cell Culture and Treatment:

- Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
- Seed the cells in 96-well plates at a density of 1×10^5 cells/well and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of **Delphinidin chloride** or the comparator compound for 1-2 hours.
- Stimulate the cells with LPS (1 µg/mL) for 24 hours.

b. Measurement of Nitric Oxide (NO) Production:

- Collect the cell culture supernatant.
- Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
- Incubate the mixture at room temperature for 10 minutes.
- Measure the absorbance at 540 nm using a microplate reader.
- Calculate the nitrite concentration using a sodium nitrite standard curve.

c. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6):

- Collect the cell culture supernatant.
- Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

d. Western Blot Analysis for NF-κB and MAPK Signaling Pathways:

- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA protein assay kit.
- Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel and transfer them to a polyvinylidene difluoride (PVDF) membrane.
- Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phosphorylated and total forms of p65 (a subunit of NF-κB), IκBα, ERK, JNK, and p38 MAPK overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This model is a widely used and reliable method for screening the acute anti-inflammatory activity of compounds.

a. Animals:

- Use male Wistar or Sprague-Dawley rats weighing 150-200g.
- House the animals under standard laboratory conditions with free access to food and water.
- Fast the animals overnight before the experiment.

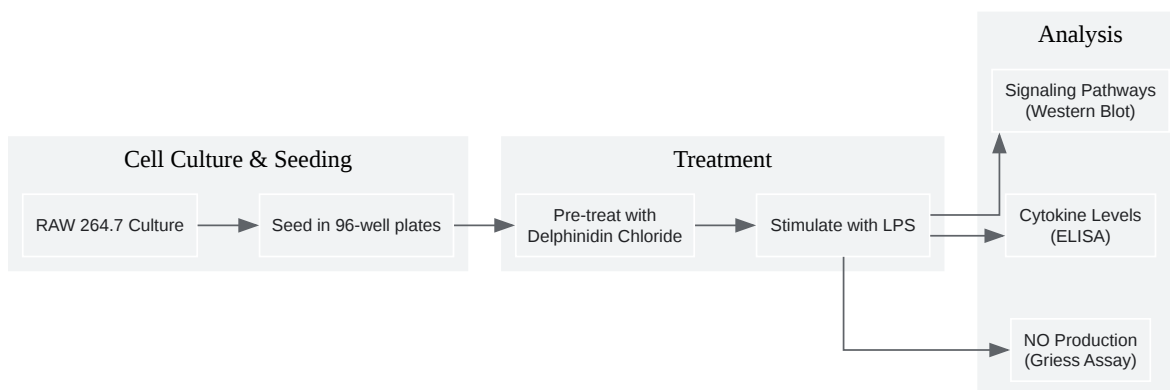
b. Experimental Procedure:

- Divide the rats into different groups (n=6 per group):
 - Control group (vehicle).

- **Delphinidin chloride** treated groups (various doses).
- Comparator compound treated groups (e.g., Indomethacin, 10 mg/kg).
- Administer the test compounds orally or intraperitoneally 30-60 minutes before the carrageenan injection.
- Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
- Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
- Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
- Calculate the percentage inhibition of edema for each group compared to the control group using the following formula: $\% \text{ Inhibition} = [(V_c - V_t) / V_c] \times 100$ Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

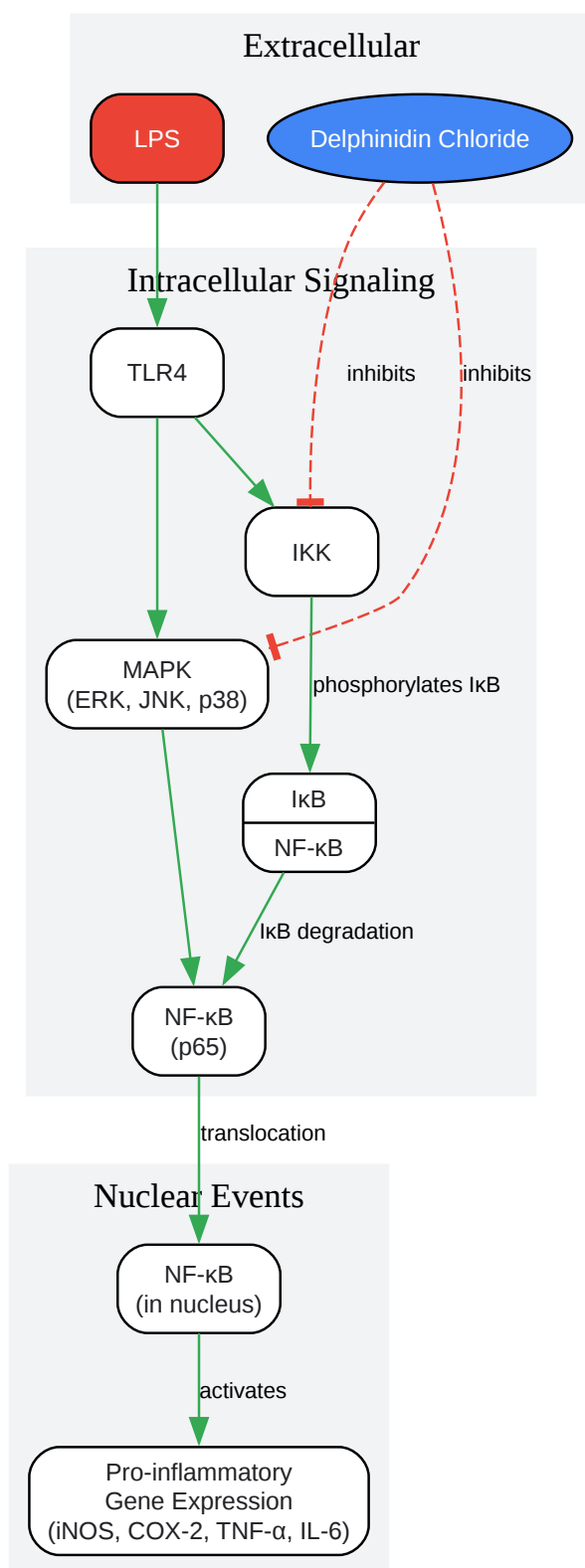
Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the anti-inflammatory effects of **Delphinidin chloride**.



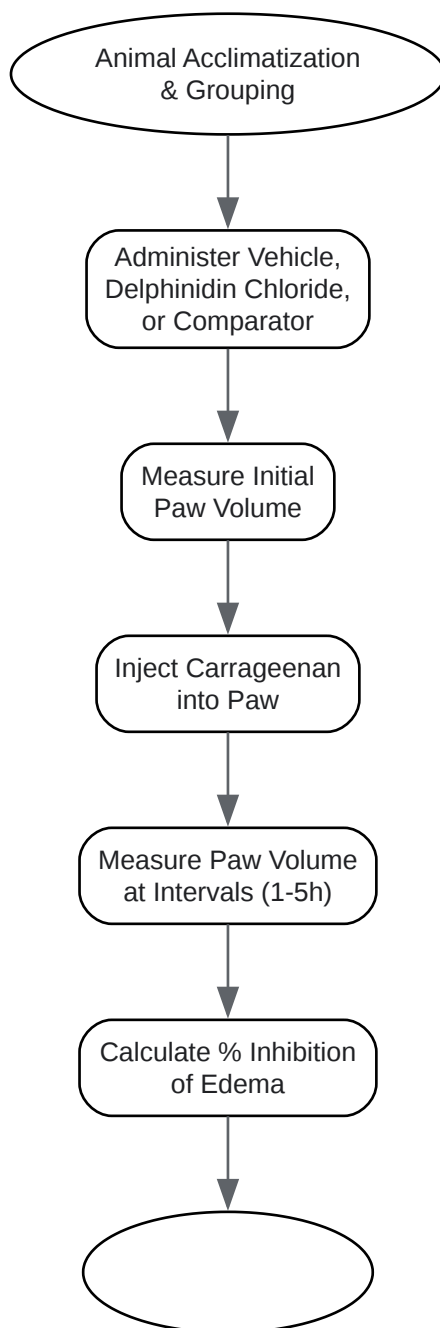
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In Vitro Anti-inflammatory Experimental Workflow.



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Delphinidin Chloride's Modulation of Inflammatory Signaling Pathways.



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In Vivo Carrageenan-Induced Paw Edema Experimental Workflow.

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